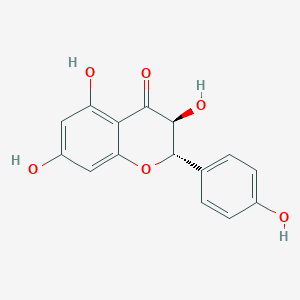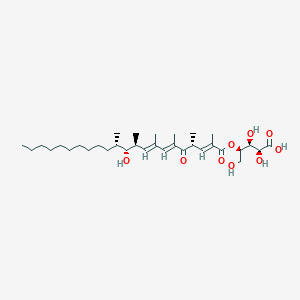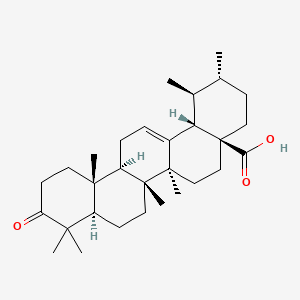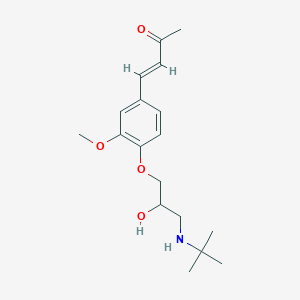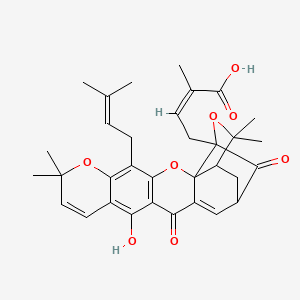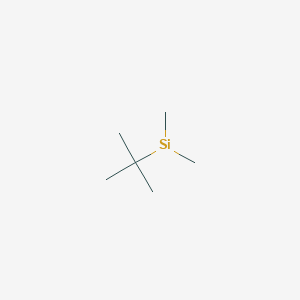
叔丁基二甲基甲硅烷基
描述
T-Butyldimethylsilyl chloride, also known as TBSCl or TBDMSCl, is an organosilicon compound with the formula (Me 3 C)Me 2 SiCl (Me = CH 3). It is a chlorosilane containing two methyl groups and a tert-butyl group, making it more bulky than trimethylsilyl chloride . It is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols . The compound is used to protect alcohols in organic synthesis .
Synthesis Analysis
The solid-phase synthesis of ribonucleic acid (RNA) can be carried out using β-cyanoethyl phosphoramidite chemistry combined with t-butyldimethylsilyl protection of the ribose 2′-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1 H -tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide .Molecular Structure Analysis
The molecular structure of t-Butyldimethylsilyl chloride consists of a silicon atom bonded to two methyl groups and a tert-butyl group, making it more bulky than trimethylsilyl chloride .Chemical Reactions Analysis
T-Butyldimethylsilyl chloride reacts with alcohols in the presence of base to give t-butyldimethyl silyl ethers: (Me 3 C)Me 2 SiCl + ROH → (Me 3 C)Me 2 SiOR + HCl .Physical And Chemical Properties Analysis
T-Butyldimethylsilyl chloride is a white solid with a pungent, grassy odor . It has a melting point of 86–89 °C . The chemical formula is C6H15ClSi and the molar mass is 150.72 g·mol −1 .科学研究应用
Polymerization
TBDMS is used in the polymerization process . Specifically, well-defined poly (tert-butyldimethylsilyl methacrylate)s (TBDMSMA) are prepared by the reversible addition-fragmentation chain transfer (RAFT) process using cyanoisopropyl dithiobenzoate (CPDB) as chain-transfer agents (CTA) . The experimentally obtained molecular weight distributions are narrow and shift linearly with monomer conversion .
Synthesis of Heterocyclic Systems
TBDMS is used in the synthesis of heterocyclic systems . For instance, it is used in the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . The applications of these systems range from fluorescent materials to building blocks in supramolecular chemistry .
GC-MS Methodology
TBDMS is used in Gas Chromatography-Mass Spectrometry (GC-MS) methodology . The advantages of this methodology include simple sample preparation, a single derivatization step, direct GC-MS analysis of the reaction mix, high precision as a result of isotopic dilution analyses, high sensitivity and specificity .
Drug Release
Polymers containing hydrolysable bonds, including those with TBDMS, have been developed for many years in pharmaceutical, biomedical, and antifouling areas . Their chemical structures are designed to release drugs or biocides through the erosion of polymer .
Self-Polishing Antifouling Coatings
Polymers containing trialkylsilyl esters as pendant groups, including those with TBDMS, have been developed as polymeric binders for self-polishing antifouling coatings .
Construction of Bicyclic Fused Triazolium Ionic Liquids
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which includes TBDMS, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
作用机制
Target of Action
t-Butyldimethylsilyl (TBDMS) is an organosilicon compound that primarily targets alcohols, amines, amides, and various carboxylic acids . It serves as a versatile protecting reagent in organic synthesis .
Mode of Action
TBDMS interacts with its targets by forming silyl ethers . The silylation process involves the reaction of TBDMS chloride (TBDMS-Cl) with alcohols, resulting in the formation of TBDMS ethers . This reaction is catalyzed by dimethylformamide (DMF) . The silyl ethers can be cleaved back to alcohols under acidic conditions or by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Biochemical Pathways
TBDMS plays a crucial role in the protection of hydroxyl compounds . It is involved in the silylation of primary, secondary, and tertiary alcohols . The silylation process forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in a synthetic pathway . This protection can be selectively removed when needed .
Pharmacokinetics
The pharmacokinetics of TBDMS derivatives are complex and depend on the specific compound and the conditions of administration . For instance, in the case of the anti-cancer drug silatecan 7-t-butyldimethylsilyl-10-hydroxycamptothecin (DB-67), the lactone form was found to be the predominant species in plasma . The clearance was constant with increasing dosage, and hematologic toxicities correlated with exposure .
Result of Action
The primary result of TBDMS action is the formation of silyl ethers , which serve as protective groups for sensitive functional groups in organic synthesis . This allows for selective reactions to occur in multi-step synthetic pathways . The silyl ethers can be selectively cleaved to yield the original functional groups when needed .
Action Environment
The action of TBDMS is influenced by various environmental factors. For instance, the silylation reaction is carried out in acetonitrile from 24 to 40°C . The stability of the TBDMS ethers varies with pH and temperature . They are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid/water at 25°C) .
安全和危害
T-Butyldimethylsilyl chloride is considered hazardous. It is a flammable solid and can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors/dust .
未来方向
T-Butyldimethylsilyl chloride has been used in the synthesis of various compounds, including pretomanid, a nitroimidazole-oxazine compound developed for the treatment of tuberculosis . The development of more efficient methods for the synthesis of such compounds could have significant implications for the treatment of various diseases.
属性
InChI |
InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRJRBKQSSXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyldimethylsilyl | |
CAS RN |
29681-57-0 | |
| Record name | tert-Butyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: TBDMS ethers offer several advantages:
- Selectivity: TBDMSCl reacts preferentially with primary hydroxyl groups in the absence of catalysts like imidazole. [, ] This allows for selective protection strategies in polyhydroxylated molecules like carbohydrates.
- Stability: TBDMS ethers exhibit good stability under various reaction conditions, including those used for glycosylation reactions. [, ]
- Cleavage: They can be readily cleaved under mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride). []
A: Imidazole acts as a catalyst, increasing the reactivity of TBDMSCl and enabling the silylation of less reactive hydroxyl groups, such as secondary alcohols. [, ]
A: Yes, TBDMS can migrate between trans-diaxial hydroxyl groups under basic conditions. [] This rearrangement should be considered during deprotection steps.
A: TBDMS derivatization enhances the volatility and thermal stability of these compounds, making them suitable for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. [, , , , , , ]
ANone:
- Increased Molecular Ion Abundance: TBDMS derivatives generally exhibit more abundant molecular ions (M+) than their TMS counterparts, providing valuable information about molecular weight. [, , ]
- Characteristic Fragment Ions: The presence of the t-butyl group leads to specific fragment ions (e.g., [M-57]+), which are useful for structural elucidation and identification. [, , ]
- Higher Retention Indices: TBDMS derivatives have higher retention indices on GC columns, allowing for better separation of complex mixtures. []
ANone:
- Contaminants: Commercial MTBSTFA reagents containing t-BDMCS can have contaminants that interfere with analysis, highlighting the importance of using high-purity reagents. []
- Limited Sensitivity for Certain Compounds: While TBDMS derivatives generally improve GC-MS sensitivity, they may be less sensitive than other derivatives for certain analytes, such as cannabinoids. []
ANone: TBDMS is employed as a protecting group in various synthetic transformations, enabling the selective manipulation of functional groups.
- Glycosylation Reactions: TBDMS ethers are compatible with glycosylation conditions, allowing the construction of oligosaccharides and glycoconjugates. [, ]
- Wittig Reactions: TBDMS-protected aldehydes can participate in Wittig reactions, as demonstrated in the synthesis of amphotericin B aglycon segments. []
- Anionic Polymerization: TBDMS-protected monomers can undergo anionic polymerization, yielding polymers with tailored properties after deprotection. []
ANone: The molecular formula of TBDMSCl is C6H17ClSi, and its molecular weight is 150.74 g/mol.
ANone:
A: TBDMS ethers are generally stable under neutral and basic conditions but can be cleaved by acids and fluoride ions. [] Their stability is influenced by the structure of the protected molecule and reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



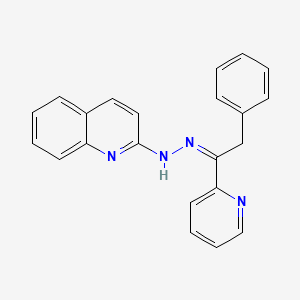


![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)

![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1241077.png)

